2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine
Description
2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a tert-butylphenoxy group and a trifluoromethyl group attached to a pyridine ring
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-15(2,3)11-4-7-13(8-5-11)21-14-9-6-12(10-20-14)16(17,18)19/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRDASFBDXUOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 4-tert-butylphenol with 2,5-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with functional groups such as alcohols.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The tert-butylphenoxy group contributes to the compound’s steric and electronic properties, influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-(2-(trifluoromethyl)phenyl)acetamide: Another compound with similar functional groups but different structural arrangement.
Phenylboronic pinacol esters: Compounds with similar trifluoromethyl and phenoxy groups but different core structures.
Uniqueness
2-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups and the pyridine core, which imparts distinct chemical and biological properties. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
